Lansoprazole Sulfone

説明

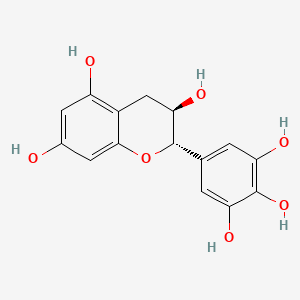

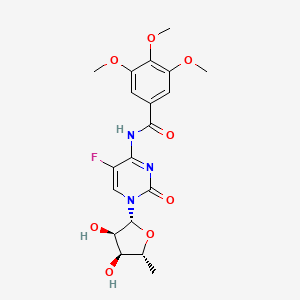

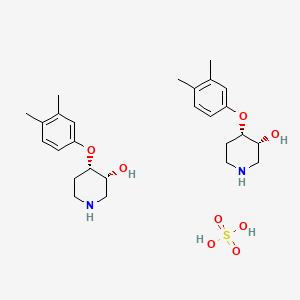

Lansoprazole Sulfone, also known as AG-1813, is an orally active and selective inhibitor of H+, K±ATPase . It significantly stimulates gastric acid secretion by inhibiting H+, K±ATPase . Lansoprazole Sulfone has potential applications in duodenal ulcer, gastric ulcer, gastroesophageal reflux disease, and Zollinger Ellison disease .

Molecular Structure Analysis

The structure of Lansoprazole Sulfone has been solved . It belongs to the monoclinic space group (P21/c) with cell parameters a = 8.8693(9) Å, b = 23.369(2) Å, c = 8.6141(8) Å, β = 104.68(1)°, V = 1727.2(3) Å3, Z = 4 . The title molecule has a ‘Z’ shape in the crystal structure .Chemical Reactions Analysis

Lansoprazole Sulfone is a phase I metabolite of Lansoprazole . Lansoprazole is a proton pump inhibitor that inactivates the hydrogen/potassium-stimulated ATPase pumps in parietal cells, thus inhibiting gastric acid secretion and increasing intragastric pH . Lansoprazole is metabolized by the cytochrome P450 (CYP) isoform CYP3A4 to form Lansoprazole Sulfone .Physical And Chemical Properties Analysis

Lansoprazole Sulfone is a white solid . Its molecular formula is C16H14F3N3O3S and its molecular weight is 385.36 . It has a melting point of 207°C (dec.) and a predicted boiling point of 555.6±60.0 °C . It has a density of 1.459±0.06 g/cm3 .科学的研究の応用

Lansoprazole Sulfone: A Comprehensive Analysis of Research Applications

Gastrointestinal Disease Treatment: Lansoprazole Sulfone is known to significantly stimulate gastric acid secretion by inhibiting H+, K±ATPase. This mechanism makes it a potential therapeutic agent for conditions like duodenal ulcer, gastric ulcer, gastroesophageal reflux disease, and Zollinger-Ellison syndrome .

Pharmacokinetic Research: Studies have utilized Lansoprazole Sulfone to understand the pharmacokinetics of lansoprazole and its metabolites. This research is crucial for determining appropriate dosing and understanding drug interactions .

Enzyme Inhibition Studies: As an inhibitor of H+, K±ATPase, Lansoprazole Sulfone serves as a valuable tool in research focused on the function and regulation of this enzyme, which plays a critical role in gastric acidification .

Serum Gastrin Level Analysis: Research has indicated that Lansoprazole Sulfone can affect serum gastrin levels. Understanding this relationship is important for the management of conditions associated with altered gastrin levels .

Analytical Method Development: Lansoprazole Sulfone has been used in the development of sensitive liquid chromatography methods for drug determination in human serum, aiding in clinical pharmacology studies .

Genetic Pharmacology: Investigations into the pharmacokinetics of Lansoprazole Sulfone among different CYP2C19 genotype groups have provided insights into personalized medicine and the genetic factors influencing drug metabolism .

Safety And Hazards

特性

IUPAC Name |

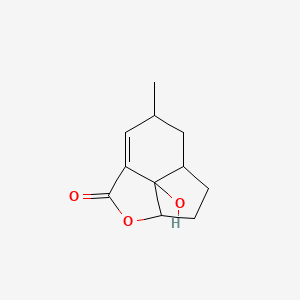

2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfonyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O3S/c1-10-13(20-7-6-14(10)25-9-16(17,18)19)8-26(23,24)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMJMCGRSSSSDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80157268 | |

| Record name | Lansoprazole sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lansoprazole Sulfone | |

CAS RN |

131926-99-3 | |

| Record name | Lansoprazole sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131926993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lansoprazole sulfone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17144 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lansoprazole sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LANSOPRAZOLE SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A62FAW18P1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is lansoprazole sulfone formed in the body?

A1: Lansoprazole sulfone is primarily formed through the metabolism of lansoprazole by the cytochrome P450 enzyme CYP3A4. [, , , ]. This metabolic pathway involves the addition of an oxygen atom to the sulfur atom in the lansoprazole molecule, resulting in the formation of lansoprazole sulfone.

Q2: Does the CYP2C19 enzyme play a role in the formation of lansoprazole sulfone?

A2: While CYP2C19 is involved in the metabolism of lansoprazole, primarily forming 5-hydroxylansoprazole, research suggests that the formation of lansoprazole sulfone occurs independently of CYP2C19 activity []. Studies using human liver microsomes showed a strong correlation between lansoprazole sulfone formation and CYP3A4 activity, even in the presence of CYP2C19 inhibitors [].

Q3: Do genetic variations in CYP2C19 affect lansoprazole sulfone levels?

A3: Research suggests that CYP2C19 genotype significantly influences the pharmacokinetics of lansoprazole and its sulfone metabolite [, , , ]. Individuals categorized as homozygous extensive metabolizers (hmEMs) for CYP2C19 exhibit lower plasma concentrations of lansoprazole and lansoprazole sulfone compared to those with heterozygous EM (htEM) or poor metabolizer (PM) genotypes [, ]. This difference highlights the role of CYP2C19 in the overall clearance of lansoprazole, influencing the amount available for conversion to lansoprazole sulfone by CYP3A4.

Q4: Can lansoprazole sulfone itself be further metabolized?

A4: While the research provided does not explicitly detail further metabolism of lansoprazole sulfone, it is generally understood that sulfone groups are relatively stable metabolic products. Further investigation might be needed to definitively confirm the metabolic fate of lansoprazole sulfone.

Q5: How do drugs like clarithromycin and fluvoxamine affect lansoprazole and its sulfone levels?

A5: Clarithromycin, a macrolide antibiotic, has been shown to inhibit CYP3A4 activity in dogs, leading to increased lansoprazole levels and decreased lansoprazole sulfone levels []. Similarly, fluvoxamine, a CYP2C19 inhibitor, significantly increases lansoprazole exposure in individuals with functional CYP2C19 (homozygous and heterozygous EMs), further impacting the formation of lansoprazole sulfone [].

Q6: How are lansoprazole and its metabolites, including lansoprazole sulfone, measured in biological samples?

A6: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the predominant analytical technique used to quantify lansoprazole, lansoprazole sulfone, and 5-hydroxylansoprazole in plasma samples [, , , , , , ]. This method offers high sensitivity and selectivity, enabling researchers to accurately measure the concentrations of these compounds in various biological matrices.

Q7: What is the molecular structure of lansoprazole sulfone?

A7: While the provided abstracts don't explicitly provide the molecular formula or spectroscopic data for lansoprazole sulfone, they do reference its structural relationship to lansoprazole [, , ]. One study describes the synthesis and characterization of lansoprazole sulfone, confirming its structure []. Researchers interested in detailed structural information on lansoprazole sulfone can refer to these publications for further insights.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。